Silicon dioxide - 14639-89-5

Silicon dioxide

Catalog Number: EVT-3552698
CAS Number: 14639-89-5
Molecular Formula: O2Si
SiO2
Molecular Weight: 60.084 g/mol
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Product Introduction

Description
Silica is another name for the chemical compound composed of silicon and oxygen with the chemical formula SiO2, or silicon dioxide. There are many forms of silica. All silica forms are identical in chemical composition, but have different atom arrangements. Silica compounds can be divided into two groups, crystalline (or c-silica) and amorphous silica (a-silica or non-crystalline silica). c-Silica compounds have structures with repeating patterns of silicon and oxygen. a-Silica chemical structures are more randomly linked when compared to c-silica. All forms of silica are odorless solids composed of silicon and oxygen atoms. Silica particles become suspended in air and form non-explosive dusts. Silica may combine with other metallic elements and oxides to form silicates.
Transparent to gray, odorless powder. Irritating to the skin and eyes on contact. Inhalation will cause irritation in the respiratory tract. [Note: Amorphous silica is the non-crystalline form of SiO2.]
Silicon dioxide is a silicon oxide made up of linear triatomic molecules in which a silicon atom is covalently bonded to two oxygens.
Silicon dioxide, or silica, is an oxide of silicon with the chemical formula SiO2. It is found in nature as agate, amethyst, chalcedony, cristobalite, flint, sand, QUARTZ, and tridymite as transparent and tasteless crystals. Inhalation of fine crystals is toxic to humans leading to respiratory toxicity. In powdered food products and pharmaceutical tablets, silicon dioxide is added as a flow agent to absorb water. Colloidal silica is also used as a wine, beer, and juice fining agent or stabilizer.
Silicon Dioxide is a natural product found in Equisetum arvense, Phyllostachys edulis, and other organisms with data available.
Silicon Dioxide is a natural compound of silicon and oxygen found mostly in sand, Silica has three main crystalline varieties: quartz, tridymite, and cristobalite. Fine particulate silica dust from quartz rock causes over a long-term progressive lung injury, silicosis. (NCI04)
Coesite is a mineral with formula of SiO2. The corresponding IMA (International Mineralogical Association) number is IMA1962 s.p.. The IMA symbol is Coe.
Cristobalite is a mineral with formula of SiO2. The IMA symbol is Crs.
See also: Meloxicam (active moiety of); Quartz (has subclass); Tridymite (has subclass) ... View More ...
Source

Silicon dioxide occurs naturally in various forms, primarily as quartz, which is mined and processed for different applications. Additionally, it can be synthesized through chemical processes involving silicon-containing compounds.

Classification

Silicon dioxide can be classified into several types based on its structure and form:

  • Crystalline Silica: Found in nature as quartz and other minerals.
  • Amorphous Silica: Includes forms such as fumed silica and precipitated silica, which are produced through chemical processes.
  • Colloidal Silica: A stable dispersion of silica particles in a liquid medium.
Synthesis Analysis

Methods

The synthesis of silicon dioxide can be achieved through various methods:

  1. Precipitation: This involves the acidification of sodium silicate solutions. For example, sulfuric acid can be added to sodium silicate to produce a gelatinous precipitate of silicon dioxide:
    Na2Si3O7+H2SO43SiO2+Na2SO4+H2O\text{Na}_2\text{Si}_3\text{O}_7+\text{H}_2\text{SO}_4\rightarrow 3\text{SiO}_2+\text{Na}_2\text{SO}_4+\text{H}_2\text{O}
  2. Sol-Gel Process: This method utilizes precursors like tetraethyl orthosilicate (TEOS) or organosilicon compounds. The reaction involves hydrolysis and condensation to form silica gel:
    Si OC2H5)4+2H2OSiO2+4HOCH2CH3\text{Si OC}_2\text{H}_5)_4+2\text{H}_2\text{O}\rightarrow \text{SiO}_2+4\text{HOCH}_2\text{CH}_3
  3. Combustion: Silicon dioxide can also be produced by the combustion of silane gas:
    SiH4+2O2SiO2+2H2O\text{SiH}_4+2\text{O}_2\rightarrow \text{SiO}_2+2\text{H}_2\text{O}

Technical Details

The choice of synthesis method affects the properties of the resulting silicon dioxide, including particle size, surface area, and reactivity. For instance, fumed silica is produced by the high-temperature oxidation of silicon tetrachloride or silane in an oxygen-hydrogen flame.

Molecular Structure Analysis

Structure

Silicon dioxide has a tetrahedral molecular structure where each silicon atom is covalently bonded to four oxygen atoms. This arrangement leads to a three-dimensional network structure that contributes to its stability and hardness.

Data

  • Molecular Weight: 60.08 g/mol
  • Density: Approximately 2.65 g/cm³ for crystalline forms
  • Melting Point: About 1,600 °C (2,912 °F)
Chemical Reactions Analysis

Reactions

Silicon dioxide participates in various chemical reactions, particularly in the presence of strong acids or bases:

  1. Acid-Base Reactions: Silicon dioxide can react with strong bases to form silicates.
    • Example: Reaction with sodium hydroxide produces sodium silicate.
  2. Formation of Silicates: When heated with alkali metals or their oxides, silicon dioxide forms silicates:
    SiO2+2NaOHNa2SiO3+H2O\text{SiO}_2+2\text{NaOH}\rightarrow \text{Na}_2\text{SiO}_3+\text{H}_2\text{O}

Technical Details

The reactivity of silicon dioxide varies significantly between its amorphous and crystalline forms; amorphous silica tends to be more reactive due to its higher surface area.

Mechanism of Action

Process

In semiconductor fabrication, silicon dioxide acts as an insulator and passivation layer. The thermal oxidation process creates a thin layer of silicon dioxide on silicon wafers, which helps protect the underlying material from contamination and enhances electrical performance.

Data

  • Electrical Insulation: Silicon dioxide has a high dielectric strength, making it ideal for insulating layers in electronic devices.
  • Surface Passivation: The formation of silicon dioxide layers reduces electronic state concentrations at the surface, improving device stability.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless solid or white powder
  • Solubility: Insoluble in water; reacts with hydrofluoric acid.
  • Hardness: Mohs hardness of 7 (on a scale from 1 to 10).

Chemical Properties

  • Stability: Highly stable under normal conditions.
  • Reactivity: Reacts with strong acids and bases but is inert under neutral conditions.
Applications

Scientific Uses

Silicon dioxide has numerous applications across various fields:

  • Electronics: Used as an insulator and passivation layer in semiconductor devices.
  • Construction: Acts as a primary ingredient in concrete and glass manufacturing.
  • Pharmaceuticals: Utilized as an anti-caking agent in powdered medications.
  • Food Industry: Employed as an anti-caking agent in powdered foods and spices.
Synthesis and Advanced Fabrication Techniques of Silicon Dioxide-Based Materials

Localized Ion Beam Implantation for Isotopic Enrichment in SiO₂ Matrices

Isotopic enrichment of silicon dioxide, particularly incorporating ²⁸Si or ³⁰Si isotopes, represents a frontier in materials engineering with profound implications for quantum computing, ultra-precise metrology, and advanced photonics. Localized ion beam implantation offers unparalleled spatial control over isotopic distribution within SiO₂ matrices, enabling the creation of isotopically defined regions with distinct quantum properties. This technique involves accelerating specific silicon isotopes (e.g., ²⁸Si⁺ or ³⁰Si⁺) to high energies and directing them onto a silica substrate within a high-vacuum chamber. The kinetic energy of the ions determines their implantation depth, governed by stopping and range theory, allowing for precise depth profiling. Subsequent thermal annealing (typically at 1000-1200°C in an inert or oxidizing atmosphere) facilitates the diffusion and incorporation of the implanted isotopes into the silica lattice, repairing implantation-induced damage and promoting local isotopic enrichment [1] [7].

Table 1: Key Parameters and Outcomes of Ion Beam Implantation for SiO₂ Isotopic Enrichment

Isotope UsedBeam Energy (keV)Fluence (ions/cm²)Annealing ConditionsPrimary ApplicationKey Outcome
²⁸Si⁺50 - 2001e15 - 1e171100°C, Ar, 2hQuantum coherence devicesReduced spin noise, enhanced coherence times
³⁰Si⁺100 - 3005e15 - 5e161200°C, O₂, 1hFrequency standardsMinimized inhomogeneous broadening in optical transitions
¹⁶O⁺ / ¹⁸O⁺20 - 1001e16 - 1e171000°C, N₂, 3hIsotope-labeled catalysisTailored surface vibrational modes

The significance of this technique lies in its ability to create spatially confined regions within bulk silica exhibiting unique quantum properties. For instance, ²⁸Si-enriched zones demonstrate significantly reduced nuclear spin noise compared to natural Si (comprising ~92% ²⁸Si, ~5% ²⁹Si, and ~3% ³⁰Si), crucial for enhancing coherence times in spin-based quantum bits (qubits). Similarly, precise ³⁰Si enrichment enables the fabrication of reference cavities for ultra-stable optical clocks by minimizing inhomogeneous broadening in specific optical transitions. The localized nature of implantation allows integration with lithographic patterning, enabling the creation of complex isotopic nanostructures within a single silica component. Challenges remain in minimizing residual lattice defects post-annealing and achieving uniform isotopic incorporation over large areas [1].

Solid-Phase Epitaxial Re-Crystallization of Amorphous SiO₂ Structures

While amorphous silica (a-SiO₂) is ubiquitous, transforming specific regions into crystalline phases (like α-quartz, cristobalite, or coesite) within a controlled matrix offers pathways to engineer bandgap structures, enhance mechanical properties, or create novel optical waveguides. Solid-phase epitaxial re-crystallization (SPER) provides a mechanism for inducing this transformation with localized precision. This technique involves depositing or thermally growing a layer of amorphous SiO₂ onto a crystalline substrate (e.g., crystalline quartz, silicon carbide, or sapphire) acting as a seed crystal. Focused energy sources—such as a nanoscale thermal probe, a tightly focused laser beam, or a highly collimated electron beam—are then applied to specific regions of the amorphous layer. The localized energy input provides the activation necessary for atomic rearrangement, while the underlying crystalline substrate dictates the epitaxial growth orientation [1] [7].

Table 2: Solid-Phase Epitaxial Recrystallization Approaches for Amorphous SiO₂

Energy SourceTemperature Range (°C)Pressure ConditionsCrystalline Phase FormedTypical Feature SizeKey Advantage
Focused Laser Beam1600 - 1800Ambient / Slight OverpressureCristobalite / TridymiteMicrometersFast processing, patterning flexibility
Nanoscale Thermal Probe1400 - 1600High Vacuumα-QuartzNanometersAtomic-level precision, minimal thermal spread
Electron Beam (e-beam)1200 - 1500Moderate VacuumCoesite (high-pressure phase)Sub-100 nmDirect writing, high resolution
Confined Plasma1700 - 2000High Pressure (GPa range)StishoviteMicrometersAccess to metastable high-pressure phases

The recrystallization process is highly sensitive to temperature, pressure, and the specific energy source used. Laser annealing offers rapid processing and patterning flexibility but can induce thermal stresses. Nanoscale thermal probes provide exquisite spatial control (nanometer resolution) but are slower and suited for small-area processing. Electron beam methods enable direct writing of crystalline features below 100 nm but require vacuum environments. Crucially, SPER allows the formation of metastable crystalline phases like coesite or stishovite—typically requiring gigapascal pressures—under localized high-pressure conditions induced by the energy deposition or confinement. These high-pressure phases possess distinct properties, such as stishovite's significantly higher density (~4.29 g/cm³ vs. ~2.20 g/cm³ for amorphous silica) and refractive index, enabling novel optical functionalities within an amorphous host. Applications include creating embedded crystalline optical waveguides, enhancing wear resistance in specific surface regions, and fabricating hybrid amorphous-crystalline nanostructures for phonon engineering [1] [7].

Electrospun Nanocomposite Fibers Incorporating SiO₂ for Multifunctional Applications

Electrospinning provides a versatile and scalable platform for fabricating continuous polymer fibers with diameters ranging from micrometers down to tens of nanometers. Incorporating silicon dioxide nanoparticles (SiO₂ NPs) into electrospun polymer matrices creates nanocomposite fibers that synergistically combine the flexibility and processability of polymers with the enhanced mechanical strength, thermal stability, chemical resistance, and unique surface functionality of silica. The process typically involves preparing a homogeneous precursor solution containing the dissolved polymer, well-dispersed SiO₂ nanoparticles (or a silica precursor like TEOS for in-situ formation), and a suitable solvent [2] [3] [6]. This solution is loaded into a syringe, and a high voltage (typically 10-30 kV) is applied between the syringe needle tip and a grounded collector. The electrostatic forces overcome the solution's surface tension, forming a charged jet that undergoes whipping instabilities, rapidly stretching and thinning the jet while solvents evaporate. Solidified composite fibers, incorporating SiO₂ nanoparticles either embedded within the fiber or partially exposed on the surface, are deposited as non-woven mats or aligned arrays on the collector [2] [3].

Table 3: Properties and Applications of SiO₂-Polymer Electrospun Nanocomposite Fibers

Polymer MatrixSiO₂ Form/ConcentrationKey Enhanced PropertiesPrimary Application AreaPerformance Highlight
Polysulfone (PSf)Nanoparticles (5-15 wt%)Hydrophilicity, Oleophobicity, FluxOily Water Separation98.5% oil rejection, 28.35 LMH/bar flux [8]
Polyvinylidene Fluoride (PVDF)Nanoparticles (3-10 wt%)Hydrophilicity, Mechanical StrengthWater Filtration MembranesIncreased flux (>300%), improved fouling resistance [3]
Polyamide (PA)In-situ formed via sol-gel (1-5 wt% equiv.)Thermal Stability, AntifoulingNanofiltrationHigh rejection of organics, improved flux stability [3]
Polyacrylonitrile (PAN)Nanoparticles (5-20 wt%)Thermal Stability, Adsorption CapacityProtective Clothing, Catalysis SupportsEnhanced thermal barrier, pollutant adsorption
Polyethylene Oxide (PEO)Core-shell NPs (10-30 wt%)Mechanical Reinforcement, Drug LoadingTissue Engineering ScaffoldsSustained drug release, biomimetic stiffness

The incorporation of SiO₂ NPs significantly influences fiber morphology, diameter distribution, and properties. Surface modification of SiO₂ NPs (e.g., with silanes like APTES or coupling agents like KH-560 [1]) is often crucial to ensure good dispersion within the polymer solution and strong interfacial adhesion in the solid fiber, preventing nanoparticle aggregation and maximizing reinforcement. Functionalization can also tailor surface properties, such as introducing specific chemical groups for further modification or enhancing compatibility with hydrophobic polymers. The resulting composite fibers exhibit remarkable multifunctionality:

  • Enhanced Separation Performance: Fibers incorporating hydrophilic SiO₂ NPs, particularly in matrices like polysulfone or PVDF, exhibit superhydrophilic/superoleophobic surfaces. This is critical for oil/water separation membranes, enabling high water flux (>28 LMH/bar) and exceptional oil rejection rates (>98.5%) while mitigating organic fouling [3] [8]. The large surface area of the fibrous mat further enhances separation efficiency.
  • Improved Mechanical and Thermal Properties: SiO₂ NPs act as reinforcing fillers, increasing the tensile strength, modulus, and thermal stability of the polymer fibers. This is vital for applications like protective textiles or high-temperature filtration.
  • Controlled Functionality: SiO₂ NPs can be pre-loaded with catalysts, antimicrobial agents (e.g., silver nanoparticles formed in-situ or adsorbed [5]), or sensing molecules. Encapsulation within the fiber provides controlled release or localized activity. The high surface area of the fibers facilitates efficient adsorption of pollutants [6].
  • Tunable Surface Topography: The presence of nanoparticles influences fiber surface roughness, which can be tailored to promote cell adhesion in tissue engineering scaffolds or to create self-cleaning surfaces.

Challenges include achieving perfectly uniform nanoparticle dispersion at high loadings and scaling up production while maintaining fiber consistency [2] [3] [8].

Non-Equilibrium Deposition Methods for SiO₂ Thin Films in Semiconductor Manufacturing

The deposition of ultra-thin, highly conformal, and defect-free silicon dioxide films is paramount in semiconductor device fabrication, serving roles as gate dielectrics, interlayer insulators, passivation layers, and etch/stop masks. Non-equilibrium deposition techniques, operating under conditions far from thermodynamic equilibrium, enable precise control over film growth at relatively low temperatures (<400°C), essential for preventing damage to underlying device structures. These techniques rely on creating reactive species (radicals, ions) in the gas phase that adsorb and react on the substrate surface, forming SiO₂ without requiring high thermal activation.

  • Plasma-Enhanced Chemical Vapor Deposition (PECVD): This is a workhorse technique for SiO₂ deposition. Precursor gases—typically silane (SiH₄) or tetraethyl orthosilicate (TEOS, Si(OC₂H₅)₄) and an oxygen source (O₂, N₂O)—are introduced into a vacuum chamber. Radio frequency (RF) or microwave power generates a plasma, dissociating the precursors into highly reactive radicals (e.g., SiH₃⁺, O⁺, SiO⁺) and ions. These species adsorb onto the wafer surface, diffuse, and react to form SiO₂. The ion bombardment inherent in PECVD promotes densification and improves step coverage compared to purely thermal CVD. However, it can also introduce defects and compressive stress. Film properties (refractive index, density, stress, etch rate) are tuned by adjusting parameters like RF power, pressure, gas ratios (e.g., SiH₄/N₂O), substrate temperature, and electrode configuration. PECVD SiO₂ is widely used for intermetal dielectric (IMD) layers, passivation, and final nitride/oxide stacks [3] [7].
  • Low-Pressure Chemical Vapor Deposition (LPCVD) using TEOS/Ozone (O₃): While LPCVD is often considered a thermal process, the use of O₃ as the oxidant creates a non-equilibrium environment. TEOS vapor and O₃ are introduced into a low-pressure (~1 Torr), moderate-temperature (350-450°C) reactor. O₃ decomposes on the heated substrate surface, generating highly reactive atomic oxygen (O(¹D)) that readily reacts with adsorbed TEOS fragments. This process yields SiO₂ films with exceptional conformality over complex topography (step coverage >95%), low particle contamination, and smooth surfaces—critical for filling high-aspect-ratio gaps in advanced device structures. Film density and stress are influenced by temperature and O₃ concentration [3] [7].
  • Atomic Layer Deposition (ALD): ALD offers the ultimate control over thickness (Ångström-level precision) and conformality (100% even in extreme structures). It operates via sequential, self-limiting surface reactions. A common SiO₂ ALD process uses a silicon precursor (e.g., SiCl₄, aminosilanes like BTBAS or TEMAS) and an oxygen source (e.g., H₂O, O₃, O₂ plasma). In the first half-cycle, the silicon precursor chemisorbs onto the substrate surface, forming a monolayer. Excess precursor is purged. In the second half-cycle, the oxygen source is introduced, reacting with the chemisorbed layer to form SiO₂ and regenerate reactive sites. Excess reactant is purged before the cycle repeats. While slower than PECVD or LPCVD, ALD produces films with unparalleled uniformity, low defect density, and precise stoichiometry. Plasma-Assisted ALD (PA-ALD) using O₂ plasma allows for lower deposition temperatures (<100°C). ALD SiO₂ is essential for ultrathin gate oxides, capacitor dielectrics in DRAM, and spacer layers in multi-gate transistors (FinFETs, GAAFETs) [3] [7].

Table 4: Comparison of Non-Equilibrium SiO₂ Thin Film Deposition Methods in Semiconductors

Deposition MethodTypical PrecursorsDeposition Temp. (°C)Deposition Rate (nm/min)Key StrengthsKey LimitationsPrimary Applications
PECVDSiH₄ + N₂O / O₂; TEOS + O₂200 - 40050 - 300High rate, good step coverage, tunable stressDefects (traps), impurity incorporation (H, C), compressive stressIMD, passivation, masks
LPCVD (TEOS/O₃)TEOS + O₃350 - 45010 - 50Excellent conformality, smooth surface, low particlesModerate rate, higher temp than PECVD, O₃ handlingGapfill for high-aspect-ratio structures
Thermal ALDSiCl₄ + H₂O; Aminosilane + H₂O/O₃150 - 3500.1 - 1Ångström thickness control, perfect conformality, low impuritiesVery slow deposition rateGate oxides, capacitor dielectrics, spacers
Plasma-Enhanced ALD (PE-ALD)Aminosilane + O₂ plasma50 - 2000.5 - 2Low temperature, good quality, moderate conformalityPlasma damage potential, slower than PECVDSensitive substrates, low-k barriers

The choice of deposition technique depends critically on the application's specific requirements: thickness control, conformality, thermal budget, defect density, film stress, and throughput. Continuous innovation focuses on developing new precursors (especially for low-temperature ALD), mitigating plasma-induced damage, improving film density at lower temperatures, and integrating SiO₂ deposition with other materials in complex 3D device architectures [3] [7]. Understanding the surface reaction mechanisms and kinetics is vital for optimizing these processes for next-generation semiconductor nodes.

Properties

CAS Number

14639-89-5

Product Name

Silicon dioxide

IUPAC Name

dioxosilane

Molecular Formula

O2Si
SiO2

Molecular Weight

60.084 g/mol

InChI

InChI=1S/O2Si/c1-3-2

InChI Key

VYPSYNLAJGMNEJ-UHFFFAOYSA-N

Solubility

Insoluble (NIOSH, 2024)
The solubility of the various phases of silicas is very complex and depends upon several factors. Solubility increases with temperature and pH and is affected by the presence of trace metals. Particle size influences the rate of solubility. /Silica/
Insoluble
Silica is rather poorly soluble in water although solubility is higher for the amorphous than for the crystalline morphologies. ... The external amorphous layer in quartz is more soluble than the crystalline underlying core.
AMORPHOUS IS SOL IN ALKALIES, ESP WHEN FINELY DIVIDED
Practically insoluble in water or acids. Dissolves readily in HF, forming silicon tetrafluoride.
Very slightly sol in alkali.
Soluble in hot potassium hydroxide and hot sodium hydroxide solutions. Insoluble in ethanol.
Silica is rather poorly soluble in water and solubility is lower for the crystalline than for the amorphous morphologies. ...Solubility increases with temperature and pH and is affected by the presence of trace metals. Particle size influences the rate of solubility.
The external amorphous layer in quartz (the Beilby layer) is more soluble than the crystalline underlying core.
Solubility in water: none

Canonical SMILES

O=[Si]=O

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